molecular formula C11H18BNO2S B2954585 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine CAS No. 2377311-39-0

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine

Cat. No.: B2954585
CAS No.: 2377311-39-0
M. Wt: 239.14
InChI Key: VLUVVVWTGJCKHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVVVWTGJCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377311-39-0
Record name [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine typically involves the following steps:

  • Borylation Reaction: : The thiophene ring is first subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

  • Amination Reaction: : The resulting boronic acid derivative is then converted to the amine group through an amination reaction, often using ammonia or an amine source under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: : Formation of boronic acid derivatives.

  • Substitution: : Formation of various substituted thiophenes and boronic acid derivatives.

Scientific Research Applications

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and materials.

  • Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.

  • Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
  • Molecular Formula: C₁₁H₁₈BNO₂S
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN
  • InChIKey : VLUVVVWTGJCKHN-UHFFFAOYSA-N
  • Molecular Weight : 247.14 g/mol

Structural Features: This compound consists of a thiophene ring substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and a primary amine (-CH₂NH₂) at the 2-position ().

Predicted Physicochemical Properties :

  • Collision Cross-Section (CCS) : Computational models predict CCS values of 161.1 Ų (charge +1) and 165.8 Ų (charge -1) ().
  • Solubility : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to the boronate ester and amine functional groups.

Structural Analogues with Boronate Esters

Table 1: Key Boronate-Containing Methanamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes Reference
[Target Compound] C₁₁H₁₈BNO₂S 247.14 Thiophene, boronate ester, -CH₂NH₂ Suzuki coupling, nucleophilic amine
tert-Butyl 5-(tetramethyl-dioxaborolan-2-yl)-2,3-dihydroxy-1H-indole-1-carboxylate C₁₉H₂₅BNO₆ 384.22 Indole, boronate ester, carbamate Lower solubility due to bulky tert-butyl group
N,N-Dimethyl-5-(tetramethyl-dioxaborolan-2-yl)-3-Pyridinemethanamine C₁₄H₂₃BN₂O₂ 262.16 Pyridine, boronate ester, -N(CH₃)₂ Enhanced electron-withdrawing effect from pyridine
1-(5-(Tetramethyl-dioxaborolan-2-yl)thiophen-2-yl)ethanone C₁₂H₁₇BO₃S 252.14 Thiophene, boronate ester, ketone Electrophilic ketone reduces amine reactivity

Key Observations :

  • Electronic Effects : The thiophene ring in the target compound is electron-rich, enhancing its reactivity in Suzuki-Miyaura couplings compared to pyridine-based analogs ().
  • Substituent Impact : Bulky groups (e.g., tert-butyl in ) reduce solubility, while electron-withdrawing pyridine () alters electronic properties for targeted cross-coupling applications.
  • Functional Group Versatility : The primary amine in the target compound allows for further derivatization (e.g., amidation, Schiff base formation), unlike the ketone in .

Methanamine Derivatives with Heterocyclic Cores

Table 2: Methanamine Derivatives with Varied Heterocycles
Compound Name Heterocycle Key Modifications Biological Relevance Reference
(3-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine Thiophene Sulfonyl group, naphthalene substituent Potential LOX inhibitors ()
(5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine Benzofuran/Thiophene Bromine substitution Unstudied; structural analog for SAR
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine Thiazole CF₃-phenyl group Enhanced metabolic stability

Key Observations :

  • Sulfonyl Groups : The sulfonyl-thiophene derivative () exhibits increased acidity (pKa ~3–4) compared to the target compound, enabling ionic interactions in biological systems.
  • Heterocycle Impact : Thiazole-based analogs () demonstrate higher metabolic stability due to resistance to oxidative degradation.
  • Halogenation : Brominated benzofuran derivatives () may serve as intermediates for halogen-exchange reactions (e.g., Buchwald-Hartwig amination).

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester positions it as a candidate for Suzuki-Miyaura couplings (). Comparative studies with phenylboronic acid pinacol ester show:

  • Reaction Efficiency : Thiophene-based boronates exhibit faster coupling rates with aryl halides than phenyl analogs due to improved electron donation ().
  • Byproduct Formation : Unlike bulkier indole derivatives (), the target compound generates fewer steric byproducts in coupling reactions.

Biological Activity

The compound [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylmethanamine
  • Molecular Formula : C12H18BNO2S
  • Molecular Weight : 251.15 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. Notably, it has shown inhibitory effects on specific kinases and potential anti-inflammatory properties.

Kinase Inhibition

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against various kinases, including GSK-3β and IKK-β. For instance:

  • GSK-3β Inhibition : Compounds structurally related to this compound have shown IC50 values in the low nanomolar range (8 nM for some derivatives), indicating potent inhibition .

Anti-inflammatory Activity

In vitro assays have indicated that related compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests a potential role in modulating inflammatory responses in neurological contexts .

Study 1: GSK-3β Inhibition

A study published in MDPI reported on a series of compounds that included derivatives of this compound. These compounds were tested for their ability to inhibit GSK-3β:

CompoundIC50 (nM)Comments
Compound A8Highly potent
Compound B50Moderate potency
Compound C200Low potency

The results indicated that the structural modifications significantly influenced the inhibitory activity against GSK-3β .

Study 2: Cytotoxicity Assay

Another study evaluated the cytotoxic effects of related compounds on neuronal cell lines (HT22). The results showed varying effects on cell viability:

Concentration (µM)Compound A Viability (%)Compound B Viability (%)
0.19590
18580
106055

Both compounds exhibited reduced cell viability at higher concentrations but remained below toxic levels at lower concentrations .

The mechanisms by which this compound exerts its biological effects may involve:

  • Covalent Binding : Similar compounds have been shown to form covalent bonds with target proteins, enhancing their inhibitory effects.
  • Regulation of Signaling Pathways : By inhibiting kinases like GSK-3β and IKK-β, these compounds may alter critical signaling pathways involved in cell proliferation and inflammation.

Q & A

Basic: What is the synthetic route for preparing [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine, and how can intermediates be characterized?

Answer:
The synthesis typically involves lithiation of a thiophene precursor followed by boronate ester formation. For example, a thiophene derivative (e.g., 2-trimethylsilylthiophene) is lithiated at low temperatures (-78°C) using n-BuLi, then reacted with triisopropylborate. Subsequent quenching with pinacol yields the tetramethyl-dioxaborolane (pinacol boronate) group. The methanamine group is introduced via reductive amination or nucleophilic substitution. Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) and amine functionality (δ ~2.8–3.5 ppm for CH2_2-NH2_2) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 11B^{11}B-NMR confirms boronate integrity (δ ~30–35 ppm for sp2^2-hybridized boron). 1H^1H-NMR resolves thiophene protons (δ ~6.5–7.5 ppm) and methylene groups adjacent to the amine.
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures to validate stereochemistry and boronate geometry .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., deboronation or oxidation).

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate?

Answer:

  • Catalyst Selection : Pd(PPh3 _3)4_4 or Pd(dppf)Cl2_2 are effective for aryl/heteroaryl couplings. Use 2–5 mol% catalyst loading.
  • Base Screening : Test K2_2CO3_3, Cs2_2CO3_3, or NaOAc in THF/H2_2O or dioxane to minimize boronate hydrolysis.
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Monitor by TLC or GC-MS.
  • Protecting Groups : The methanamine may require Boc protection to prevent side reactions .

Advanced: How does the electronic environment of the thiophene ring influence boronate reactivity?

Answer:
The electron-rich thiophene enhances boronate stability but may reduce electrophilicity in cross-coupling. Computational studies (DFT) using parameters like absolute hardness (η) and electrophilicity index (ω) predict reactivity trends. For example, lower η values correlate with higher softness and reactivity toward Pd0^0 intermediates . Substituent effects (e.g., electron-withdrawing groups on thiophene) can be modeled to guide synthetic design.

Advanced: How to resolve contradictions in reported yields for boronate-based reactions?

Answer:
Discrepancies often arise from:

  • Oxygen Sensitivity : Boronates degrade upon prolonged air exposure. Use Schlenk techniques and degassed solvents.
  • Byproduct Formation : Characterize side products (e.g., protodeboronation) via LC-MS or 11B^{11}B-NMR.
  • Substrate Purity : Impurities in the boronate (e.g., residual pinacol) can inhibit catalysis. Purify via column chromatography (SiO2_2, hexane/EtOAc) .

Advanced: What strategies mitigate amine group interference during boronate functionalization?

Answer:

  • Temporary Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amine during coupling.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent amine nucleophilicity from competing with coupling.
  • Chelation Effects : The amine may coordinate Pd, requiring additives like TBAB (tetrabutylammonium bromide) to stabilize the catalyst .

Methodological: How to assess boronate stability under varying storage conditions?

Answer:

  • Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • Light Sensitivity : Store in amber vials at -20°C under inert gas (N2_2 or Ar).
  • Hydrolytic Stability : Monitor by 11B^{11}B-NMR in D2_2O/THF mixtures; hydrolysis produces boric acid (δ ~10–15 ppm) .

Methodological: What computational tools predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for Suzuki-Miyaura coupling.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the boronate.
  • Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., THF, DMF) .

Table 1: Key Spectral Data for this compound

Technique Key Signals
1H^1H-NMR (CDCl3_3)δ 1.33 (s, 12H, pinacol CH3_3), δ 3.85 (s, 2H, CH2_2-NH2_2), δ 7.20 (d, 1H, thiophene)
13C^{13}C-NMRδ 24.7 (pinacol CH3_3), δ 84.5 (B-O), δ 127.8 (thiophene C), δ 140.2 (C-B)
11B^{11}B-NMRδ 32.5 (trigonal planar boron)

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